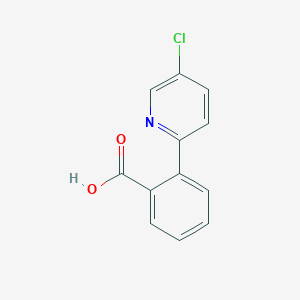

2-(5-Chloropyridin-2-yl)benzoic acid

Description

2-(5-Chloropyridin-2-yl)benzoic acid (CAS: 1048912-89-5) is a synthetic organic compound featuring a benzoic acid backbone substituted at the 2-position with a 5-chloropyridin-2-yl group. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. Its isomer, 4-(5-chloropyridin-2-yl)benzoic acid (CAS: 406234-30-8), differs in the substitution position on the benzoic acid ring, leading to distinct steric and electronic profiles .

Properties

IUPAC Name |

2-(5-chloropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-8-5-6-11(14-7-8)9-3-1-2-4-10(9)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTRPPBWTMUCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)benzoic acid typically involves the chlorination of a pyridine derivative followed by a coupling reaction with a benzenecarboxylic acid derivative. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the coupling reaction may be facilitated by a catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Produces oxides of the original compound.

Reduction: Yields alcohol derivatives.

Substitution: Results in various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-(5-Chloropyridin-2-yl)benzoic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity or reduce toxicity. For instance, derivatives of this compound have been synthesized to evaluate their potential as inhibitors of SARS-CoV-2 3CL protease, showcasing its relevance in antiviral drug development .

Anti-inflammatory Agents

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. In a study involving LPS-induced rats, a related compound demonstrated significant reductions in inflammatory markers such as TNF-α and IL-1β, suggesting potential therapeutic applications in treating inflammatory diseases .

Biological Studies

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it an important subject for biological studies. For example, it has been shown to interact with cyclooxygenase enzymes, which are crucial in the inflammatory response. Such interactions can lead to the development of novel anti-inflammatory drugs that maintain efficacy while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Cellular Mechanisms

At the cellular level, this compound influences cell signaling pathways and gene expression. It has been found to modulate metabolic processes by inhibiting key enzymes, thereby altering cellular metabolism and proliferation.

Materials Science

Polymer Synthesis

In materials science, this compound can be incorporated into polymers to impart specific properties such as enhanced thermal stability or improved mechanical strength. Its unique structure allows for diverse chemical modifications that can tailor materials for specific applications.

Industrial Chemistry

Synthesis Intermediate

this compound is also utilized as an intermediate in the synthesis of more complex molecules. Its versatility in chemical reactions makes it a crucial component in industrial processes aimed at producing various chemical products.

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A series of chloropyridinyl esters derived from salicylic acid and related compounds were evaluated against the SARS-CoV-2 protease enzyme. The study highlighted the synthesis of these derivatives using EDC and DMAP, leading to promising results in enzyme inhibition despite some compounds lacking direct antiviral activity .

Case Study 2: Anti-inflammatory Effects

In a controlled study on LPS-induced inflammation in rats, a derivative of this compound was administered, resulting in significant reductions in inflammatory markers and improved physiological responses during septic shock conditions. This suggests potential clinical applications for managing inflammatory diseases while minimizing adverse effects associated with traditional NSAIDs .

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Derivatives

The positional isomerism between 2-(5-chloropyridin-2-yl)benzoic acid and its 4-substituted counterpart significantly alters molecular interactions. For example:

- This compound : The ortho-substitution on the benzoic acid ring may induce steric hindrance, affecting solubility and intermolecular interactions.

| Property | This compound | 4-(5-Chloropyridin-2-yl)benzoic Acid |

|---|---|---|

| CAS Number | 1048912-89-5 | 406234-30-8 |

| Substitution Position | Ortho (2-) | Para (4-) |

| Electron Effects | Moderate steric hindrance | Reduced steric hindrance |

Substituent Effects on Binding Affinity

Studies on benzoic acid derivatives with substituted benzoyl groups (e.g., 2-benzoylbenzoic acid, 2-(4-methylbenzoyl)benzoic acid) reveal that substituents profoundly influence receptor binding. For instance:

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values compared to unsubstituted analogs, suggesting enhanced affinity for receptors like T1R3 .

- The 5-chloropyridin-2-yl group in this compound may mimic these effects due to its electron-withdrawing nature, though experimental validation is needed.

Functional Group Modifications

Replacing the carboxylic acid group with other functionalities alters bioactivity:

| Compound | Functional Group | Key Property |

|---|---|---|

| This compound | Carboxylic acid | High acidity, ionic interactions |

| 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | Amide | Hydrogen bonding, target selectivity |

Biological Activity

2-(5-Chloropyridin-2-yl)benzoic acid, a compound featuring both chloropyridine and benzoic acid moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and antimicrobial properties, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its chlorinated pyridine ring attached to a benzoic acid framework. This structural configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving the administration of this compound to lipopolysaccharide (LPS)-induced rats showed a marked reduction in inflammatory markers such as TNF-α and IL-1β. The treatment resulted in:

- TNF-α levels : Reduced to (p < 0.001)

- IL-1β levels : Reduced to (p < 0.001)

These findings suggest that the compound may inhibit cyclooxygenase-2 (COX-2) activity, potentially through modulation of the NF-κB signaling pathway, thereby alleviating inflammation without the adverse effects commonly associated with traditional NSAIDs like acetylsalicylic acid (ASA) .

Analgesic Activity

The analgesic potential of this compound has also been explored. In pain models induced by acetic acid, this compound demonstrated efficacy comparable to established analgesics, suggesting its utility in pain management . The underlying mechanism may relate to its ability to inhibit COX enzymes, leading to decreased prostaglandin synthesis.

Antimicrobial Activity

The antimicrobial properties of derivatives related to this compound have been documented, particularly against various bacterial strains. For instance, related compounds have shown effectiveness against E. coli and other pathogens through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Inflammation : In a controlled experiment with LPS-induced inflammation in rat models, treatment with the compound resulted in significant reductions in inflammatory cytokines and improved histopathological outcomes .

- Antimicrobial Efficacy : A series of derivatives synthesized from benzoic acid and chloropyridine were tested against common pathogens, revealing promising antibacterial activity at concentrations as low as 10 mg/L .

Data Summary

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 2-(5-Chloropyridin-2-yl)benzoic acid?

Answer:

The compound is typically synthesized via cyclization reactions involving substituted benzoic acid derivatives. For example, a method involves reacting substituted hydrazides with phosphorous oxychloride (POCl₃) at 120°C to form oxadiazole intermediates, which can be further functionalized . Key considerations include:

- Reagent Selection : POCl₃ is preferred for cyclization due to its efficiency in dehydrating hydrazides.

- Temperature Control : Maintaining 120°C ensures complete reaction without decomposition.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products .

Advanced: How can crystallographic data discrepancies be resolved when analyzing this compound?

Answer:

Discrepancies in crystallographic data often arise from twinning, disordered solvent molecules, or incorrect space group assignment. To resolve these:

- Software Tools : Use SHELX (e.g., SHELXL for refinement) to validate hydrogen bonding networks and torsional angles .

- Validation Metrics : Check R-factor convergence (target < 0.05) and data-to-parameter ratios (> 10:1) to ensure model reliability .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-chloro-2-hydroxybenzoic acid derivatives) to identify atypical bond lengths or angles .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- IR Spectroscopy : Identify carboxyl (-COOH, ~1700 cm⁻¹) and pyridyl (C=N, ~1600 cm⁻¹) functional groups .

- NMR : ¹H NMR (DMSO-d₆) should show signals for aromatic protons (δ 7.5–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm) .

- Mass Spectrometry : Confirm molecular weight (171.58 g/mol) via ESI-MS, with fragmentation patterns consistent with chloropyridine and benzoic acid moieties .

Advanced: How to design experiments to assess bioactivity while minimizing toxicity risks?

Answer:

- In Silico Screening : Perform molecular docking (e.g., using AutoDock Vina) to predict COX-2 inhibition or receptor binding, prioritizing compounds with high G-scores (> -9 kcal/mol) .

- Acute Toxicity Assays : Use OECD Guideline 423 for LD₅₀ determination, focusing on histopathological analysis of liver/kidney tissues post-administration (dose range: 50–2000 mg/kg) .

- Metabolic Profiling : Employ LC-MS to identify metabolites, ensuring no bioactivation pathways lead to toxic intermediates .

Basic: What physicochemical properties influence the solubility and formulation of this compound?

Answer:

Key properties include:

- Polar Surface Area (PSA) : 50 Ų, suggesting moderate solubility in polar solvents (e.g., DMSO, ethanol) .

- LogP : Estimated ~2.1, indicating balanced lipophilicity for passive membrane permeability.

- pKa : The carboxylic acid group (pKa ~2.5) allows pH-dependent solubility, favoring salt formation (e.g., sodium salts) for aqueous formulations .

Advanced: How to address conflicting structure-activity relationship (SAR) data in pharmacological studies?

Answer:

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- SAR Clustering : Group derivatives by substituent position (e.g., 5-chloro vs. 3-trifluoromethyl) to identify trends in bioactivity .

- Counter-Screening : Test inactive analogs against off-target receptors to rule out false negatives .

Basic: What are the best practices for validating synthetic yields and purity?

Answer:

- HPLC Analysis : Use C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .

- Melting Point Consistency : Compare observed mp (287.5–293.5°C) with literature values to detect impurities .

Advanced: How to optimize crystallization protocols for X-ray diffraction studies?

Answer:

- Solvent Screening : Test slow evaporation in DMF/water or methanol/chloroform mixtures to obtain single crystals .

- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection at 100 K .

- Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) datasets, particularly for twinned crystals .

Basic: How to mitigate degradation during long-term storage?

Answer:

- Storage Conditions : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC checks for degradation products .

Advanced: What computational methods predict metabolic pathways of this compound?

Answer:

- MetaSite Software : Simulate Phase I/II metabolism, prioritizing hydroxylation at the pyridine ring or glucuronidation of the carboxyl group .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation pathways to identify labile sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.